molecular formula C12H12N2 B13202505 3-propyl-1H-indole-5-carbonitrile

3-propyl-1H-indole-5-carbonitrile

Cat. No.: B13202505
M. Wt: 184.24 g/mol
InChI Key: ATLKNBVFEGUMLZ-UHFFFAOYSA-N
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Description

3-propyl-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-1H-indole-5-carbonitrile typically involves the reaction of 3-propylindole with cyanogen bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

3-propyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-propyl-1H-indole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-propyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-indole-5-carbonitrile
  • 3-ethyl-1H-indole-5-carbonitrile
  • 3-butyl-1H-indole-5-carbonitrile

Uniqueness

3-propyl-1H-indole-5-carbonitrile is unique due to its specific propyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-propyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C12H12N2/c1-2-3-10-8-14-12-5-4-9(7-13)6-11(10)12/h4-6,8,14H,2-3H2,1H3

InChI Key

ATLKNBVFEGUMLZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC2=C1C=C(C=C2)C#N

Origin of Product

United States

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